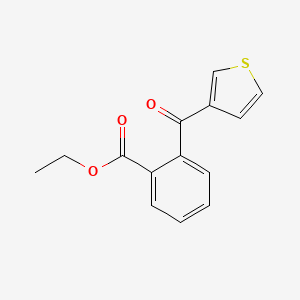

3-(2-Carboethoxybenzoyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Carboethoxybenzoyl)thiophene”, also known as CBTh, is a sulfur-containing heterocyclic compound. It has a molecular weight of 261.32 . The IUPAC name for this compound is ethyl 2-(1H-1lambda3-thiophene-3-carbonyl)benzoate .

Synthesis Analysis

The synthesis of thiophene derivatives like “this compound” often involves heterocyclization of readily available S-containing alkyne substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9,18H,2H2,1H3 . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 261.32 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Pyrolysis Mechanism Studies

3-ethynylebenzo[b]thiophene, a related compound to 3-(2-Carboethoxybenzoyl)thiophene, has been studied for its pyrolysis mechanism. The study using density function theory at CBS-QB3 level revealed that its pyrolysis begins with α-carbene formation, with decomposition of α-carbene and other converted carbenes being significant pathways. This research provides insights into the thermal stability of thiophenes (Li, J. et al., 2021).

Synthesis Methodologies

Efficient synthesis methods for benzo[b]thiophene derivatives, which include compounds like this compound, have been developed. These methods, involving intramolecular cyclization and aromatic nucleophilic substitution reactions, are crucial for creating biologically significant structures (David, E. et al., 2005).

Catalytic Coupling

Research on the catalytic coupling of 3-activated benzo[b]thiophenes with aryl halides in the presence of a phosphine-free palladium system has provided a direct access to novel structures of biological interest. This method is relevant for the synthesis of various derivatives of benzo[b]thiophenes (Fournier dit Chabert, J. et al., 2004).

Synthesis and Characterization of Derivatives

A study focused on synthesizing and characterizing new thiophene-containing compounds with potential antibacterial and antifungal properties. This highlights the biological activity potential of thiophene derivatives (Mabkhot, Y. et al., 2017).

Novel Synthesis Approaches

Innovative synthesis approaches for polyfunctionally substituted heterocyclic compounds derived from thiophene precursors have been explored. These methods are crucial for producing a variety of heterocyclic compounds with potential antitumor activities (Shams, H. et al., 2010).

Luminescent Supramolecular Assemblies

Research on the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids led to the formation of luminescent supramolecular assemblies. These findings are important for understanding the photoluminescent properties of thiophene derivatives (Osterod, F. et al., 2001).

Future Directions

properties

IUPAC Name |

ethyl 2-(thiophene-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDFBYVEETWXBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641830 |

Source

|

| Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904633-30-3 |

Source

|

| Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.